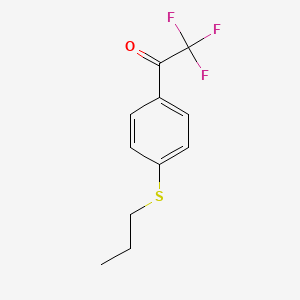

4'-(n-Propylthio)-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13526550

Molecular Formula: C11H11F3OS

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3OS |

|---|---|

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-propylsulfanylphenyl)ethanone |

| Standard InChI | InChI=1S/C11H11F3OS/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |

| Standard InChI Key | GOZQPSHADUHWGD-UHFFFAOYSA-N |

| SMILES | CCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |

Introduction

4'-(n-Propylthio)-2,2,2-trifluoroacetophenone is a chemical compound that belongs to the class of trifluoroacetophenones, which are known for their diverse applications in organic synthesis and pharmaceutical research. This compound specifically features a propylthio substituent at the 4' position of the phenyl ring, which is attached to a trifluoroacetyl group. The presence of the trifluoromethyl group and the propylthio moiety confers unique chemical and physical properties to this compound.

Synthesis and Preparation

The synthesis of 4'-(n-Propylthio)-2,2,2-trifluoroacetophenone typically involves several steps, including the introduction of the trifluoromethyl group and the propylthio substituent onto the phenyl ring. The specific synthetic route may vary depending on the starting materials and the desired yield. Generally, such syntheses involve reactions like Friedel-Crafts acylation followed by nucleophilic substitution to introduce the propylthio group.

Biological Activity and Applications

While specific biological activity data for 4'-(n-Propylthio)-2,2,2-trifluoroacetophenone are not widely documented, compounds with similar structures have been explored for their potential in pharmaceutical applications, such as enzyme inhibition or as intermediates in the synthesis of more complex molecules. The trifluoromethyl group is known to enhance the lipophilicity and stability of molecules, which can be beneficial in drug design.

Safety and Handling

Handling 4'-(n-Propylthio)-2,2,2-trifluoroacetophenone requires caution due to its potential chemical reactivity. General safety measures include wearing protective clothing, gloves, and eye protection. It is advisable to consult specific safety data sheets (SDS) for detailed handling instructions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume